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Compound of Interest

Compound Name: Oxypeucedanin

Cat. No.: B192040

An In-depth Technical Guide on the Pharmacological Activities of Oxypeucedanin

Introduction

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide
ring in its structure.[1][2] It is predominantly isolated from plants belonging to the Apiaceae and
Rutaceae families, with notable concentrations found in genera such as Angelica, Ferulago,
Prangos, and Citrus.[1][2] The roots of Angelica dahurica have been identified as one of the
richest natural sources of this compound.[1] Traditionally, plants containing oxypeucedanin
have been used in oriental medicine for treating ailments like the common cold, headaches,
and pain. Preclinical studies have revealed a wide spectrum of pharmacological activities for
oxypeucedanin, including potent antiproliferative, cytotoxic, anti-inflammatory, and antiviral
effects, positioning it as a compound of significant interest for further investigation in drug
discovery and development.

Anticancer and Antiproliferative Activity

Oxypeucedanin has demonstrated significant antiproliferative and cytotoxic effects across
various cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle
arrest and apoptosis.

Summary of Anticancer Activity
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IC50 /
Cell Line Cancer Type Key Findings . Reference
Concentration
Inhibited cell
growth and
Human Prostate )
DU145 _ induced G2/M 25-100 pM
Carcinoma
cell cycle arrest
and apoptosis.
Inhibited cell
growth via G2/M
Human
SK-Hep-1 & arrest and p53- N
Hepatoma (p53- Not specified
HepG2 _ dependent
expressing)
MDM2/p21
expression.
Human Insensitive to
Hep3B Hepatoma (p53- antiproliferative Not specified
null) activity.
Inhibited
proliferation and
Non-small Cell _
A549 induced 0.4 mM
Lung Cancer )
apoptosis and
autophagy.
Antiproliferative N
HTC15 Colon Cancer Not specified
effects.
Melanoma (UVA-  Antiproliferative N
B16F10 o Not specified
irradiated) effects.
Androgen-
sensitive Significant N
LNCaP ) o Not specified
Prostate cytotoxic activity.

Adenocarcinoma

Mechanistic Insights into Anticancer Activity

1.2.1 Cell Cycle Arrest
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In human prostate carcinoma DU145 cells, oxypeucedanin treatment (25-100 uM) led to a
dose- and time-dependent inhibition of cell growth, which was associated with an arrest in the
G2/M phase of the cell cycle. This arrest was accompanied by a reduction in the protein levels
of key G2/M regulatory proteins, including cyclin A, cyclin B1, Cdc2, and phosphorylated Cdc2.
Similarly, in SK-Hep-1 human hepatoma cells, oxypeucedanin induced G2/M phase cell cycle
arrest.

1.2.2 Induction of Apoptosis

The anticancer effect of oxypeucedanin is also mediated by the induction of apoptosis. In
DU145 cells, its cytotoxic effects were associated with significant increases in cleaved
caspase-3 and poly-(ADP-ribose) polymerase (PARP), indicating the activation of the caspase
cascade. In A549 lung cancer cells, treatment with 0.4 mM oxypeucedanin methanolate
increased the apoptosis rate to 29.6% from a baseline of 5.46%. This was accompanied by the
upregulation of pro-apoptotic BAX and caspase-3 mRNA expression and the downregulation of
anti-apoptotic BCL2 mRNA.

1.2.3 p53-Dependent Pathway

The antiproliferative activity of oxypeucedanin in hepatoma cells has been shown to be p53-
dependent. It was effective in p53-expressing cells (SK-Hep-1 and HepG2) but not in p53-null
cells (Hep3B). Oxypeucedanin activated the expression of p53, which in turn led to the
induction of its downstream targets, MDM2 and p21. This suggests that the modulation of the
p53 pathway is a crucial component of its anticancer mechanism.
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Caption: Oxypeucedanin-induced anticancer signaling pathways.

Experimental Protocols: Anticancer Assays

1.3.1 Cell Growth and Viability (MTT Assay)

o Cell Seeding: Cancer cells (e.g., DU145, A549) are plated in 60-mm dishes or 96-well plates
at a density of 1x10° cells/dish or an appropriate density for the plate size.

o Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with
various concentrations of oxypeucedanin (e.g., 25, 50, 100 puM) or a vehicle control (e.g.,
0.1% DMSO).

e Incubation: The cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for formazan crystal formation by viable cells.

o Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g.,
DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a
microplate reader. Cell viability is expressed as a percentage relative to the control group.

1.3.2 Cell Cycle Analysis (Flow Cytometry)
o Cell Treatment: Cells are treated with oxypeucedanin as described above.

o Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70%
ethanol overnight at -20°C.

o Staining: The fixed cells are washed and stained with a solution containing propidium iodide
(PI) and RNase A.

o Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells
in different phases of the cell cycle (GO/G1, S, G2/M) is determined.

1.3.3 Western Blot Analysis for Protein Expression
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» Protein Extraction: Following treatment, cells are lysed to extract total protein.

» Quantification: Protein concentration is determined using a standard assay (e.g., BCA
assay).

o Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

e Blocking and Antibody Incubation: The membrane is blocked and then incubated with
primary antibodies against target proteins (e.g., cyclin B1, Cdc2, caspase-3, PARP, p53).

o Detection: After incubation with a secondary antibody, the protein bands are visualized using
a chemiluminescence detection system.

Anti-inflammatory Activity

Oxypeucedanin and its hydrate form exhibit potent anti-inflammatory properties, primarily by
inhibiting the production of pro-inflammatory mediators and modulating key inflammatory
signaling pathways.

Summary of Anti-inflammatory Activity
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IC50 /
Model System Key Findings . Reference
Concentration
LPS-activated RAW Inhibited NO
. 16.8 pg/mL

264.7 Macrophages production.
LPS-activated Mouse .

) Inhibited NO
Peritoneal . 57 uM

production.
Macrophages
LPS-induced RAW Reversed changes in
264.7 Macrophages iINOS, COX-2, IL-1p, N
) Not specified
(Oxypeucedanin IL-6, and TNF-a
Hydrate) levels; reduced ROS.
Ameliorated

Collagen-Induced symptoms, reduced
Arthritis (CIA) Rat swelling, and
Model decreased pro- Not specified

(Oxypeucedanin
Hydrate)

inflammatory factor
MRNA in synovial

tissue.

Carrageenan-induced
Foot Oedema
(Chicks)
(Oxypeucedanin
Hydrate)

Dose-dependent anti-

inflammatory activity.

ED50: 126.4+0.011
mg/kg

Mechanism of Anti-inflammatory Action

Recent studies on oxypeucedanin hydrate (OXH) have elucidated its mechanism of action in
rheumatoid arthritis (RA) models. OXH directly targets the Toll-like receptor 4 (TLR4)/myeloid
differentiation factor 2 (MD2) complex.

e TLR4/MD2 Binding: Cellular thermal shift assays (CETSA) and microscale thermophoresis

(MST) experiments demonstrated that OXH competes with lipopolysaccharide (LPS) for

binding to the TLR4/MD2 complex, with a Kd value of 33.7 uM. Molecular docking suggests
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it binds to a pocket in the complex, interacting with amino acids like GLY-343, LYS-388, and
PHE-345.

¢ Inhibition of NF-kB and MAPK Pathways: By binding to the TLR4/MD2 complex, OXH
suppresses the activation of downstream signaling pathways, specifically the NF-kB and
MAPK (mitogen-activated protein kinase) pathways. This was confirmed by the reduced
phosphorylation of key proteins like IKK, NF-kB, JNK, ERK, and p38 in both LPS-induced
macrophages and the synovial tissue of CIA rats.

+ Downregulation of Pro-inflammatory Mediators: The suppression of these pathways leads to
a decrease in the expression and production of pro-inflammatory mediators, including
inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory
cytokines such as interleukin-13 (IL-1p), interleukin-6 (IL-6), and tumor necrosis factor-alpha
(TNF-0).
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Caption: Inhibition of the TLR4-MD2/NF-kB/MAPK signaling axis by Oxypeucedanin Hydrate.

Experimental Protocols: Anti-inflammatory Assays

2.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)
e Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

o Treatment: Cells are pre-treated with various concentrations of oxypeucedanin for a short
period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 pg/mL).

 Incubation: The cells are incubated for 24 hours.
o Sample Collection: The cell culture supernatant is collected.

o Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide
and N-(1-naphthyl)ethylenediamine dihydrochloride).

e Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable
product of NO, is determined using a sodium nitrite standard curve.

2.3.2 Collagen-Induced Arthritis (CIA) in Rats

e Immunization: Arthritis is induced in rats by intradermal injection of an emulsion of bovine
type 1l collagen and complete Freund's adjuvant. A booster injection is given after a set
period.

o Treatment: Once arthritis symptoms appeatr, rats are treated daily with oxypeucedanin
hydrate (or vehicle) via oral gavage.

» Assessment: Disease progression is monitored by measuring body weight, paw swelling
(arthritic score), and talus volume.

» Histological and Molecular Analysis: At the end of the study, synovial tissues are collected for
histological examination (to assess bone erosion) and for measuring the mRNA levels of pro-
inflammatory factors via gRT-PCR.

Antiviral Activity
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Oxypeucedanin has shown notable antiviral activity, particularly against influenza viruses.

IC50/

Virus Strain Key Findings . Reference
Concentration

Inhibited viral infection
and replication;
strongly inhibited
neuraminidase (NA)
Influenza A/HIN1 activity; suppressed Not specified
NA and nucleoprotein
(NP) synthesis;
exerted anti-apoptotic
effects. Higher activity

than ribavirin.

Inhibited viral infection
Influenza A/H9N2 and replication. Higher  Not specified

activity than ribavirin.

Mechanism of Antiviral Action

Bioactivity-guided studies of Angelica dahurica extracts identified oxypeucedanin as a potent
anti-influenza agent. Its mechanism is multifaceted:

« Inhibition of Neuraminidase (NA): Oxypeucedanin strongly inhibits the activity of HIN1
neuraminidase, an essential enzyme for the release of new virus particles from infected
cells.

« Inhibition of Viral Protein Synthesis: It significantly suppresses the synthesis of viral
neuraminidase (NA) and nucleoprotein (NP).

» Anti-apoptotic Effect: Influenza virus infection often induces apoptosis in host cells to
facilitate its spread. Oxypeucedanin exerts a significant anti-apoptotic effect in infected
cells, inhibiting the activity of caspase-3 and Bax.
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Caption: Bioactivity-guided workflow for identifying antiviral compounds.

Other Pharmacological Activities
Neuroprotective Effects
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Oxypeucedanin has demonstrated protective effects against oxidative stress and apoptosis in
neuronal cells. In a study using PC12 pheochromocytoma cells, pretreatment with
oxypeucedanin (up to 80 pg/mL) significantly protected the cells from doxorubicin-induced
cytotoxicity and apoptosis. This neuroprotective effect was attributed to the reduction of
intracellular reactive oxygen species (ROS) generation and the inhibition of caspase-3 activity.

Antimicrobial Activity

Oxypeucedanin has shown antibacterial potency, particularly against the Gram-positive
bacterium Bacillus cereus, with MIC and MBC values of 2.00 mg/mL and 4.00 mg/mL,
respectively. It also exhibited antiguorum sensing and antibiofilm activities against
Pseudomonas aeruginosa PAOL1.

Antioxidant Activity

Oxypeucedanin hydrate showed a concentration-dependent scavenging effect on the DPPH
(2,2-diphenyl-1-picrylhydrazyl) radical, with an IC50 value of 46.63 + 0.011 pg/mL.

Enzyme Inhibition

Oxypeucedanin acts as a mechanism-based inactivator of cytochrome P450 enzymes
CYP2B6 and CYP2D6. This inactivation is time-, concentration-, and NADPH-dependent, with
kinetic values of Ki/kina.t Of 1.82 uM/0.07 min~—1 for CYP2B6 and 8.47 uM/0.044 min~1 for
CYP2D6. This indicates a potential for drug-herb interactions.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in rats provide critical information on the absorption, distribution, and
elimination of oxypeucedanin.

« Intravenous Administration: Following a single intravenous dose (2.5, 5, and 10 mg/kg),
oxypeucedanin exhibited linear pharmacokinetics. The elimination half-life (T1/2z) was
short, ranging from 0.61 to 0.66 hours, and the systemic clearance was high (5.64—-8.55
L/kg/h).

o Oral Administration: After a single oral dose of 20 mg/kg, oxypeucedanin showed poor and
slow absorption. The mean time to reach peak plasma concentration (Tmax) was 3.38 hours,
and the absolute bioavailability was low, calculated at 10.26%.
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These findings suggest that while oxypeucedanin has potent biological activities, its poor oral
bioavailability may be a challenge for its development as an oral therapeutic agent, and
formulation strategies may be required to enhance its absorption.

Conclusion

Oxypeucedanin is a promising natural furanocoumarin with a diverse and potent
pharmacological profile. Its well-defined mechanisms of action in cancer and inflammation,
particularly its ability to induce p53-dependent apoptosis and inhibit the TLR4/NF-kB/MAPK
signaling axis, make it a strong candidate for further drug development. Additionally, its
significant antiviral activity against influenza viruses warrants further investigation. However,
key challenges remain, including its low oral bioavailability and its potential for drug interactions
through CYP450 enzyme inhibition. Future research should focus on medicinal chemistry
efforts to create semi-synthetic analogues with improved pharmacokinetic properties and on
developing advanced drug delivery systems to enhance its therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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